molecular formula C18H13ClN2O3 B5549413 N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide

N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide

Cat. No. B5549413
M. Wt: 340.8 g/mol
InChI Key: FBHSQDZOTUICSL-RGVLZGJSSA-N
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Description

  • The compound is part of a class of chemicals known as benzohydrazides, which have been studied for their various chemical properties and potential applications.

Synthesis Analysis

  • The synthesis of related benzohydrazide compounds involves condensation reactions and is characterized by the formation of specific bonds and structures. For example, Bharty et al. (2015) synthesized compounds with similar structures and characterized them using spectral data and X-ray diffraction (Bharty et al., 2015).

Molecular Structure Analysis

  • The molecular geometry of similar benzohydrazides has been studied using methods like X-ray analysis and density functional theory (DFT). This includes the examination of bond angles, lengths, and overall molecular conformation (Bharty et al., 2015).

Chemical Reactions and Properties

  • Benzohydrazides can undergo various chemical reactions, including hydrogen bonding and interactions with other molecules. These reactions contribute to their stability and potential biological activity (Yang, 2011).

Physical Properties Analysis

  • The physical properties such as solubility, melting point, and crystal structure are significant for understanding the compound's behavior in different environments. The crystal structure, in particular, has been extensively studied through X-ray diffraction techniques (Yang, 2011).

Chemical Properties Analysis

  • The compound's chemical properties, including reactivity with other substances and stability under various conditions, have been explored. This includes studies on how different functional groups and substitutions on the benzohydrazide structure affect its properties and reactivity (Bekircan et al., 2015).

Scientific Research Applications

Antimycobacterial Activity

Ş. Küçükgüzel et al. (1999) synthesized a series of compounds by reacting acetylacetone with diazonium salts of 4-aminobenzoic acid-[(5-nitro-2-furyl/pyridyl/substituted phenyl)methylene]hydrazides. These compounds were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv and Mycobacterium fortuitum. Compound 3a showed promising antituberculosis activity with significant inhibition at low concentrations Ş. Küçükgüzel et al., 1999.

Lipase and α-Glucosidase Inhibition

O. Bekircan et al. (2015) investigated the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide for their lipase and α-glucosidase inhibition activities. Among the compounds tested, some showed significant anti-lipase and anti-α-glucosidase activities, indicating potential applications in the treatment of diseases related to these enzymes O. Bekircan et al., 2015.

Agricultural Applications

E. Campos et al. (2015) explored the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for the sustained release of fungicides in agricultural applications. These carrier systems showed high association efficiency and modified release profiles, reducing toxicity while enhancing the treatment and prevention of fungal diseases in plants E. Campos et al., 2015.

properties

IUPAC Name

N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3/c19-13-7-5-12(6-8-13)17-10-9-14(24-17)11-20-21-18(23)15-3-1-2-4-16(15)22/h1-11,22H,(H,21,23)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHSQDZOTUICSL-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-hydroxybenzohydrazide

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